5-Iodothiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodothiophen-3-amine is an organic compound with the molecular formula C₄H₄INS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of an iodine atom at the 5-position and an amine group at the 3-position makes this compound unique and valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodothiophen-3-amine typically involves the iodination of thiophene derivatives followed by amination. One common method is the iodination of 3-aminothiophene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Iodothiophen-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Scientific Research Applications
5-Iodothiophen-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials
Mechanism of Action
The mechanism of action of 5-Iodothiophen-3-amine involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The presence of the iodine atom can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-Iodothiophene: Lacks the amine group, making it less versatile in certain chemical reactions.
5-Bromothiophen-3-amine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
5-Chlorothiophen-3-amine: Contains a chlorine atom, which affects its chemical behavior and applications
Uniqueness
5-Iodothiophen-3-amine is unique due to the presence of both an iodine atom and an amine group, which confer distinct reactivity and biological activity. The iodine atom enhances its electrophilicity, making it suitable for various substitution and coupling reactions. The amine group allows for further functionalization and interaction with biological targets, making it a valuable compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C4H4INS |
---|---|
Molecular Weight |
225.05 g/mol |
IUPAC Name |
5-iodothiophen-3-amine |
InChI |
InChI=1S/C4H4INS/c5-4-1-3(6)2-7-4/h1-2H,6H2 |
InChI Key |
OXHHRUFSSLDHQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.